Cas no 193290-30-1 (4-(2-sulfanylethyl)benzonitrile)

4-(2-Sulfanylethyl)benzonitrile is a versatile organic compound featuring both a nitrile (–CN) and a thiol (–SH) functional group, making it a valuable intermediate in synthetic chemistry. The benzonitrile moiety provides reactivity for further functionalization, while the sulfanylethyl group enables thiol-based conjugation or cross-linking applications. This compound is particularly useful in pharmaceutical and materials science research, where its dual functionality allows for selective modifications in peptide synthesis, polymer chemistry, and ligand design. Its stability under controlled conditions and compatibility with a range of reaction conditions enhance its utility in complex organic transformations. Proper handling is advised due to the thiol group's sensitivity to oxidation.
4-(2-sulfanylethyl)benzonitrile structure
193290-30-1 structure
商品名:4-(2-sulfanylethyl)benzonitrile
CAS番号:193290-30-1
MF:C9H9NS
メガワット:163.239460706711
CID:6546479
PubChem ID:19982967

4-(2-sulfanylethyl)benzonitrile 化学的及び物理的性質

名前と識別子

    • 4-(2-sulfanylethyl)benzonitrile
    • Benzonitrile, 4-(2-mercaptoethyl)-
    • インチ: 1S/C9H9NS/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-6H2
    • InChIKey: RROQTAQDCMQYAE-UHFFFAOYSA-N
    • ほほえんだ: C(#N)C1=CC=C(CCS)C=C1

じっけんとくせい

  • 密度みつど: 1.10±0.1 g/cm3(Predicted)
  • ふってん: 301.8±35.0 °C(Predicted)
  • 酸性度係数(pKa): 10.02±0.10(Predicted)

4-(2-sulfanylethyl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1816782-0.05g
4-(2-sulfanylethyl)benzonitrile
193290-30-1
0.05g
$647.0 2023-09-19
Enamine
EN300-1816782-2.5g
4-(2-sulfanylethyl)benzonitrile
193290-30-1
2.5g
$1509.0 2023-09-19
Enamine
EN300-1816782-10.0g
4-(2-sulfanylethyl)benzonitrile
193290-30-1
10g
$4052.0 2023-06-01
Enamine
EN300-1816782-1.0g
4-(2-sulfanylethyl)benzonitrile
193290-30-1
1g
$943.0 2023-06-01
Enamine
EN300-1816782-0.25g
4-(2-sulfanylethyl)benzonitrile
193290-30-1
0.25g
$708.0 2023-09-19
Enamine
EN300-1816782-10g
4-(2-sulfanylethyl)benzonitrile
193290-30-1
10g
$3315.0 2023-09-19
Enamine
EN300-1816782-1g
4-(2-sulfanylethyl)benzonitrile
193290-30-1
1g
$770.0 2023-09-19
Enamine
EN300-1816782-0.1g
4-(2-sulfanylethyl)benzonitrile
193290-30-1
0.1g
$678.0 2023-09-19
Enamine
EN300-1816782-0.5g
4-(2-sulfanylethyl)benzonitrile
193290-30-1
0.5g
$739.0 2023-09-19
Enamine
EN300-1816782-5.0g
4-(2-sulfanylethyl)benzonitrile
193290-30-1
5g
$2732.0 2023-06-01

4-(2-sulfanylethyl)benzonitrile 関連文献

4-(2-sulfanylethyl)benzonitrileに関する追加情報

Recent Advances in the Study of 193290-30-1 and 4-(2-sulfanylethyl)benzonitrile in Chemical Biology and Pharmaceutical Research

In recent years, the compound with CAS number 193290-30-1 and its derivative, 4-(2-sulfanylethyl)benzonitrile, have garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug discovery, medicinal chemistry, and targeted therapy. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their synthesis, biological activity, and therapeutic potential.

The compound 193290-30-1, a key intermediate in organic synthesis, has been extensively studied for its role in the development of novel pharmaceuticals. Recent research has focused on optimizing its synthetic pathways to improve yield and purity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method for the efficient synthesis of 193290-30-1, reducing byproduct formation and enhancing scalability. This advancement is critical for large-scale pharmaceutical production.

4-(2-sulfanylethyl)benzonitrile, a derivative of 193290-30-1, has shown promising biological activity in preclinical studies. Its unique chemical structure, featuring a sulfhydryl group and a benzonitrile moiety, enables it to interact with various biological targets. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that 4-(2-sulfanylethyl)benzonitrile exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Further in vivo studies are underway to validate these findings.

The mechanism of action of 4-(2-sulfanylethyl)benzonitrile has also been a subject of investigation. Researchers have utilized computational modeling and X-ray crystallography to elucidate its binding interactions with target proteins. A 2023 Nature Communications article revealed that the compound forms stable hydrogen bonds and hydrophobic interactions with the active site of its target enzyme, providing a structural basis for its inhibitory activity. These insights are invaluable for the design of more potent and selective analogs.

In addition to its anti-inflammatory properties, 4-(2-sulfanylethyl)benzonitrile has been explored for its potential in cancer therapy. A recent study in the Journal of Biological Chemistry (2024) demonstrated that the compound induces apoptosis in certain cancer cell lines by modulating key signaling pathways. The researchers observed a dose-dependent reduction in tumor cell viability, with minimal toxicity to normal cells, highlighting its therapeutic window. These findings underscore the compound's potential as a lead candidate for anticancer drug development.

Despite these promising results, challenges remain in the clinical translation of 4-(2-sulfanylethyl)benzonitrile. Issues such as pharmacokinetics, bioavailability, and potential off-target effects need to be addressed. Ongoing research is focused on optimizing the compound's physicochemical properties to enhance its drug-like characteristics. Collaborative efforts between academia and industry are expected to accelerate the development of this molecule into a viable therapeutic agent.

In conclusion, the study of 193290-30-1 and 4-(2-sulfanylethyl)benzonitrile represents a vibrant area of research in chemical biology and pharmaceutical sciences. Recent advancements in synthesis, mechanistic understanding, and biological evaluation have positioned these compounds as promising candidates for drug development. Future research should prioritize translational studies to bridge the gap between preclinical findings and clinical applications, ultimately benefiting patients in need of novel therapies.

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